BenchChemオンラインストアへようこそ!

alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc

Xenotransplantation Anti-Gal antibody Inhibition assay

This is the minimal immunodominant α‑Gal epitope (Galα1-3Galβ1-4GlcNAc). Research shows only the full trisaccharide achieves >90% human anti‑Gal IgG blockade at 1 mM; melibiose or Galα1-3Gal disaccharide cannot match its potency, risking failed inhibition assays and non‑reproducible glycan array data. Procure the authentic linear B trisaccharide for successful anti‑Gal neutralization, α1,3GalT enzyme calibration, MOA lectin positive controls, and α‑Gal syndrome IgE ELISA development.

Molecular Formula C20H35NO16
Molecular Weight 545.487
CAS No. 101627-01-4
Cat. No. B1139532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc
CAS101627-01-4
SynonymsO-alpha-D-Galactopyranosyl-(1-3)-O-beta-D-galactopyranosyl-(1-4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose
Molecular FormulaC20H35NO16
Molecular Weight545.487
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C20H35NO16/c1-5(25)21-9-12(28)16(8(4-24)33-18(9)32)36-20-15(31)17(11(27)7(3-23)35-20)37-19-14(30)13(29)10(26)6(2-22)34-19/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25)/t6-,7-,8-,9-,10+,11+,12-,13+,14-,15-,16-,17+,18?,19-,20+/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-D-Gal-(1→3)-beta-D-Gal-(1→4)-D-GlcNAc (Linear B Trisaccharide, CAS 101627-01-4) – Core Biochemical Profile for Procurement Decisions


alpha-D-Gal-(1→3)-beta-D-Gal-(1→4)-D-GlcNAc (CAS 101627-01-4), commonly referred to as the linear B trisaccharide or the free α-galactosyl epitope, is an amino trisaccharide composed of two D-galactose residues linked α(1→3) and an N-acetyl-D-glucosamine residue linked β(1→4) at the reducing end [1]. It constitutes the immunodominant α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R) that is abundantly expressed on glycoproteins and glycolipids of non-primate mammals and represents the primary xenoantigen responsible for hyperacute rejection in pig-to-human xenotransplantation, as well as the target of IgE antibodies in α-Gal syndrome [2].

Why alpha-D-Gal-(1→3)-beta-D-Gal-(1→4)-D-GlcNAc Cannot Be Replaced by Simpler α-Galactosides in Experimental Workflows


The linear B trisaccharide α-D-Gal-(1→3)-β-D-Gal-(1→4)-D-GlcNAc serves as the minimal structural unit that fully recapitulates the binding specificity of human natural anti-Gal antibodies and α-Gal-specific lectins [1]. Smaller α-galactosides such as melibiose (Galα1-6Glc), α-methyl galactoside, or even the Galα1-3Gal disaccharide fail to achieve comparable affinity or inhibitory potency, because the β(1→4)-linked GlcNAc residue provides critical contacts within the antibody/lectin combining site [2]. Substituting the GlcNAc with glucose (yielding Galα1-3Galβ1-4Glc) results in only a marginal affinity change, but shifts the synthetic route and cost structure dramatically—N-acetyllactosamine is significantly more expensive than lactose as a starting material [2]. Consequently, researchers who casually replace the trisaccharide with a cheaper or more readily available α-galactoside risk obtaining quantitatively misleading binding data, failed inhibition experiments, or irreproducible glycan array results.

Quantitative Differentiation Evidence for alpha-D-Gal-(1→3)-beta-D-Gal-(1→4)-D-GlcNAc Versus Closest Comparators


Inhibitory Potency Against Human Natural Anti-Gal IgG: Trisaccharide vs. Melibiose and α-Methyl Galactoside

In a cell-based inhibition assay using porcine endothelial cells as the antigen source and human serum as the anti-Gal IgG source, the free α-galactosyl epitope (Galα1-3Galβ1-4GlcNAc) was 300‑fold more potent than melibiose (Galα1-6Glc) or α‑methyl galactoside in blocking anti‑Gal binding [1]. At 1 mM, the trisaccharide prevented >90% of antibody binding, whereas the monovalent comparators required concentrations well above the physiologically relevant range to achieve measurable inhibition [1].

Xenotransplantation Anti-Gal antibody Inhibition assay

Binding Affinity and Functional Potency: Galα1-3Galβ1-4GlcNAc Trisaccharide vs. Galα1-3Gal Disaccharide

Within the same study, the disaccharide Galα1-3Gal was directly compared with the trisaccharide Galα1-3Galβ1-4GlcNAc. The disaccharide was ten‑fold less effective than the trisaccharide in the cellular inhibition assay [1]. Equilibrium dialysis experiments further demonstrated that the intrinsic affinity of the disaccharide for anti‑Gal was seven‑fold lower than that of the trisaccharide [1]. This indicates that the GlcNAc residue contributes significantly to the binding energy, not merely by extending the glycan chain but by providing specific polar contacts.

Anti-Gal affinity Equilibrium dialysis Structure-activity relationship

Lectin Recognition Specificity: MOA Lectin Distinguishes Galα1-3Galβ1-4GlcNAc from Non-Xenogenic α-Galactosides

The Marasmius oreades agglutinin (MOA) exhibits strong binding to the linear B trisaccharide Galα1-3Galβ1-4GlcNAc, but shows very weak or no binding to non‑xenogenic α‑galactosides such as Galα1-2Gal, Galα1-4Gal, or Galα1-3GalNAc disaccharides [1]. In contrast, the widely used Griffonia simplicifolia I‑B₄ isolectin (GS I‑B₄) recognizes all of these α‑galactosides with similarly high affinity [1]. This differential recognition confirms that the terminal GlcNAc moiety is a key determinant of biological specificity for certain α‑Gal‑binding proteins.

Lectin specificity Glycan array Marasmius oreades lectin

Cost–Benefit Trade‑off: Galα1-3Galβ1-4GlcNAc vs. the Glucose‑Containing Analog Galα1-3Galβ1-4Glc

The 1996 study noted that the difference in affinity for anti‑Gal between Galα1-3Galβ1-4GlcNAc and Galα1-3Galβ1-4Glc is small, yet the commercial price of the required disaccharide acceptor—N‑acetyllactosamine versus lactose—differs dramatically [1]. The authors explicitly suggested that lactose may serve as a more economical starting material for large‑scale synthesis of an anti‑Gal‑neutralizing trisaccharide [1]. This creates a procurement dilemma: for high‑precision binding studies, the authentic GlcNAc‑containing trisaccharide is mandatory to avoid even minor affinity deviations; for bulk neutralization applications, the lactose‑derived analog may be acceptable.

Chemical synthesis Starting material cost N-Acetyllactosamine vs lactose

Validated Application Scenarios for alpha-D-Gal-(1→3)-beta-D-Gal-(1→4)-D-GlcNAc (101627-01-4)


Anti‑Gal Antibody Neutralization in Xenotransplantation Models

Use at 1 mM to achieve >90% blockade of human anti‑Gal IgG binding to porcine endothelial cells in vitro, as demonstrated by Galili & Matta (1996) [1]. This application requires the authentic trisaccharide because weaker inhibitors (e.g., melibiose) are 300‑fold less potent and cannot achieve complete neutralization at physiologically tolerable concentrations.

High‑Specificity Lectin Blotting and Glycan Array Printing

Immobilize the linear B trisaccharide as a positive control for MOA lectin or human anti‑Gal antibodies. Kirkeby et al. (2004) showed that MOA binds this epitope with high specificity, discriminating it from other α‑galactosides that are recognized by broad‑specificity lectins such as GS I‑B₄ [2]. The trisaccharide thus serves as a definitive xenogenic epitope marker on arrays.

α‑Gal Syndrome IgE Binding Studies

Coat ELISA plates with Galα1-3Galβ1-4GlcNAc ‑conjugated carriers to detect and quantify serum IgE from patients with delayed anaphylaxis to red meat. The full trisaccharide is the minimal epitope recognized by both anti‑Gal IgG and IgE, ensuring diagnostic sensitivity matches the natural immunogen [3].

Enzymatic Synthesis and Glycoengineering Substrate

Use as an acceptor substrate or product standard for α1,3‑galactosyltransferase (α1,3GalT) activity assays. The enzyme exhibits strict donor specificity for UDP‑Gal and acceptor specificity for type 2 LacNAc (Galβ1‑4GlcNAc) derivatives, with a Km of ~190 µM for the acceptor disaccharide [4]. The trisaccharide product is essential for calibrating enzymatic kinetics and screening inhibitors.

Quote Request

Request a Quote for alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.